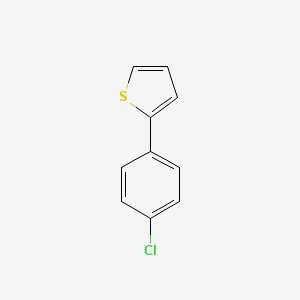

2-(4-Chlorophenyl)thiophene

CAS No.: 40133-23-1

Cat. No.: VC3739816

Molecular Formula: C10H7ClS

Molecular Weight: 194.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40133-23-1 |

|---|---|

| Molecular Formula | C10H7ClS |

| Molecular Weight | 194.68 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)thiophene |

| Standard InChI | InChI=1S/C10H7ClS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H |

| Standard InChI Key | QJEWBNFDFWXRLR-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C2=CC=C(C=C2)Cl |

| Canonical SMILES | C1=CSC(=C1)C2=CC=C(C=C2)Cl |

Introduction

Chemical Properties and Structure

2-(4-Chlorophenyl)thiophene is an aromatic heterocyclic compound with molecular formula C₁₀H₇ClS and a molecular weight of 194.68 g/mol . The structure consists of a five-membered thiophene ring with a 4-chlorophenyl group attached at the 2-position. This compound is registered with CAS Number 40133-23-1 and PubChem CID 11971655 .

The presence of the thiophene ring, which contains a sulfur atom as part of its aromatic system, gives this compound unique electronic properties. The chlorine substituent on the phenyl ring further influences its reactivity, solubility, and potential interactions with biological targets.

Physical and Chemical Characteristics

The compound's structure contributes to its relatively high lipophilicity, a characteristic that can be advantageous for certain pharmaceutical applications and chemical reactions. The presence of the heavy atom sulfur in the thiophene ring can promote intersystem crossing (ISC) processes, which has implications for photochemical applications .

Reference mentions that 2-(4-chlorophenyl)thiophene was synthesized using "catalytic system B with 1-bromo-" (text cut off in the search result). This suggests that coupling reactions, possibly involving bromine-containing precursors, may be employed in its synthesis.

For similar thiophene derivatives, cross-coupling reactions such as Suzuki-Miyaura coupling are commonly used. These methods facilitate the formation of carbon-carbon bonds between the thiophene ring and various aryl groups, allowing for the synthesis of complex thiophene derivatives.

Alternative Synthetic Approaches

Information about related compounds suggests that other synthetic approaches might be applicable. For instance, the synthesis of chlorophenyl thiophene silicon phthalocyanine involved nucleophilic substitution reactions . Similar principles might be adapted for the synthesis of 2-(4-chlorophenyl)thiophene, although specific reaction conditions would need to be optimized.

Applications and Biological Activity

The applications of 2-(4-chlorophenyl)thiophene span several fields, with significant potential in medicinal chemistry and materials science based on the properties of similar compounds.

Medicinal Chemistry Applications

Compounds structurally similar to 2-(4-chlorophenyl)thiophene have shown potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The halogen substituent (chlorine) enhances the compound's reactivity and interactions with biological targets, making it a valuable candidate for further research in pharmacology.

Photodynamic Therapy Applications

Derivatives containing the 2-(4-chlorophenyl)thiophene moiety have been investigated for applications in photodynamic therapy. For example, a study described the synthesis of a novel photosensitizer, chlorophenyl thiophene axially substituted silicon (IV) phthalocyanine (CBT-SiPc), which incorporated chlorophenyl thiophene groups .

The thiophene groups provided several advantages in this application:

-

Reduced aggregation of silicon phthalocyanines

-

Specific lysosome targeting capability

-

Promoted intersystem crossing (ISC) due to the heavy sulfur atom

These properties make chlorophenyl thiophene derivatives promising candidates for photodynamic therapy applications, particularly in cancer treatment.

Derivatives and Related Compounds

Several derivatives and related compounds of 2-(4-chlorophenyl)thiophene have been synthesized and studied, each with unique properties and applications.

4-Bromo-2-(4-chlorophenyl)thiophene

This derivative contains an additional bromine atom at the 4-position of the thiophene ring. With molecular formula C₁₀H₆BrClS and molecular weight 273.58 g/mol, this compound maintains the core structure of 2-(4-chlorophenyl)thiophene while introducing additional reactivity through the bromine substituent.

The dual halogen substitution (bromine and chlorine) enhances the compound's reactivity and potential interactions with biological targets, making it valuable for studies in medicinal chemistry and materials science.

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

This related compound (CAS No. 649569-56-2) contains a methyl carboxylate group at the 2-position and the 4-chlorophenyl group at the 5-position of the thiophene ring. With molecular formula C₁₂H₉ClO₂S and molecular weight 252.72 g/mol, this compound represents a functionalized derivative with potential applications in organic synthesis .

Chlorophenyl Thiophene Silicon Phthalocyanine (CBT-SiPc)

This complex derivative incorporates the chlorophenyl thiophene moiety into a silicon phthalocyanine structure. Specifically, it is described as di-((3-chlorophenylthiophene-2-ester)hexafluorophenoxy) axial substituted silicon phthalocyanine .

The synthesis involved:

-

Reaction of 3-chloro-benzoaryl thiophene-2-carboxylic acid with hexafluoro bisphenol A to produce the precursor CBT-OH

-

Coupling of CBT-OH with silicon phthalocyanine dichloride (SiPcCl₂) via nucleophilic substitution

This compound showed good solubility in common organic solvents such as DMSO, DMF, and THF. Its structure was confirmed through various analytical techniques including ¹H NMR, IR, ESI-MS, and HRMS .

| Size | Availability | Price (USD) |

|---|---|---|

| 250mg | Available within 8-12 weeks | $880.90 |

| 1g | Available within 8-12 weeks | $1,917.90 |

The extended lead time is attributed to production requiring sourcing of materials .

Research Applications and Future Directions

Materials Science Applications

In materials science, thiophene-containing compounds have found applications in organic electronics, conductive polymers, and photovoltaic devices. The specific properties of 2-(4-chlorophenyl)thiophene, particularly its electronic characteristics and potential for functionalization, could make it valuable in these areas.

The use of chlorophenyl thiophene derivatives in photosensitizers, as demonstrated by the CBT-SiPc example , suggests potential applications in photodynamic therapy and other photochemical processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume